![molecular formula C18H9Cl5 B1494034 2,3,4,5,6-Pentachloro-1,1':4',1''-terbenzene CAS No. 61577-01-3](/img/structure/B1494034.png)
2,3,4,5,6-Pentachloro-1,1':4',1''-terbenzene
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Overview
Description
“2,3,4,5,6-Pentachloro-1-fluoropyridinium trifluoromethanesulfonate” is a compound with the molecular formula C6Cl5F4NO3S. It has an average mass of 419.393 Da and a monoisotopic mass of 416.797760 Da . Another related compound is “2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium” with a molecular formula of C5Cl5FN+ and a molecular weight of 270.3 g/mol .
Molecular Structure Analysis
The molecular structure of “2,3,4,5,6-Pentachloro-1-fluoropyridinium trifluoromethanesulfonate” is available in various databases . The same applies to "2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,5,6-Pentachloro-1-fluoropyridinium trifluoromethanesulfonate” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties . The same applies to "2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium" .
Scientific Research Applications
Synthesis and Chemical Properties
- Polyaromatic Hydrocarbons Synthesis : Research has demonstrated the synthesis of novel fused terpyridine ligands and their ruthenium(II) complexes, incorporating polyaromatic fragments through oxidative cyclodehydrogenation. This includes the creation of complex polyaromatic structures, highlighting the potential for synthesizing highly chlorinated benzene derivatives for use in complex ligand systems (Graczyk et al., 2012).
Environmental Fate and Degradation
- Abiotic Degradation Studies : The abiotic degradation pathways of pentachloronitrobenzene, a compound with structural similarities to the queried chemical, have been studied, revealing the role of iron oxide surfaces in facilitating environmental degradation processes. This research is crucial for understanding the environmental impact and degradation mechanisms of highly chlorinated compounds (Klupinski et al., 2004).
Applications in Material Science
- Electrocatalytic Reduction : An iron(III) chloride compound was synthesized and characterized for its ability to mediate the reductive disproportionation of CO2, demonstrating potential applications of chlorinated compounds in catalysis and CO2 reduction technologies (Nichols et al., 2018).
Analytical and Synthetic Chemistry
- Mechanochemical Destruction : The mechanochemical destruction of pentachloronitrobenzene using reactive iron powder has been investigated, showcasing a method for the disposal of persistent organic pollutants. This study highlights potential applications in the degradation and detoxification of chlorinated organic compounds (Zhang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(4-phenylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl5/c19-14-13(15(20)17(22)18(23)16(14)21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSSAKRYULJEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70816115 |
Source
|
Record name | 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70816115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentachloro-6-(4-phenylphenyl)benzene | |
CAS RN |
61577-01-3 |
Source
|
Record name | 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70816115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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